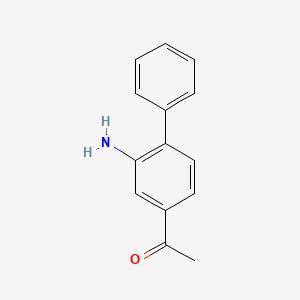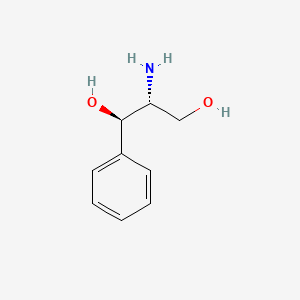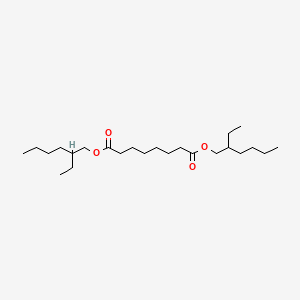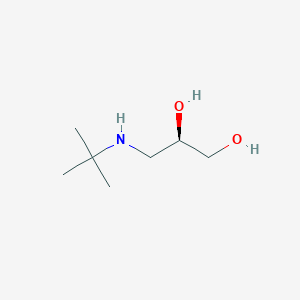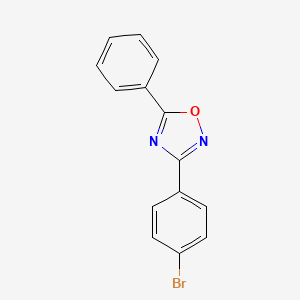
Ethyl-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoat
Übersicht
Beschreibung
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a chemical compound that is related to various synthesized esters and derivatives with potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of an ester functional group, a prop-2-enoate moiety, and a phenyl ring with hydroxy and methoxy substituents, which may influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, reduction, diazotization, hydrolyzation, and nucleophilic substitution . For instance, ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate was synthesized from 3, 4-dimethoxybenzaldehyde and p-nitrotoluene through such a process . Similarly, microbial synthesis has been employed to produce (+)-(3R)-ethyl 3-hydroxy-3-(3,4-dimethoxyphenyl)propionate from ethyl 3-oxo-3-(3,4-dimethoxyphenyl)-propionate .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, UV, 1H and 13C NMR, and X-ray diffraction (XRD) . For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was characterized and found to exist as the enamine tautomer in the solid state . The crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate revealed a nearly coplanar arrangement of carbon and oxygen atoms .
Chemical Reactions Analysis
The reactivity of these compounds can be influenced by the presence of substituents on the phenyl ring and the nature of the ester group. For instance, the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate involved the development of stereospecific oxidizing reagents and conditions . The reactivity of the ester group is also a key factor in the synthesis of fluoroquinolone antibiotics, as demonstrated by the study of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)prop-2-enoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of hydroxy and methoxy groups can affect the solubility, boiling point, and melting point. The polymorphism of compounds like ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate indicates that slight changes in molecular conformation can lead to different physical properties . Additionally, the solvate structure of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate suggests that solvent interactions can also influence the physical state of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthese von Entacapon
Ethyl-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoat ist ein wichtiger Zwischenprodukt bei der Synthese von Entacapon, einem Medikament zur Behandlung der Parkinson-Krankheit . Entacapon ist ein Catechol-O-Methyltransferase (COMT)-Inhibitor, der die Bioverfügbarkeit von L-DOPA erhöht, einem Medikament, das häufig zur Behandlung der Parkinson-Krankheit eingesetzt wird .
Studium der Demethylierung
Die Verbindung wurde in Studien verwendet, die die Demethylierung bestimmter Verbindungen untersuchten . Diese Forschung könnte möglicherweise zur Entwicklung neuer Synthesemethoden und zur Entdeckung neuer chemischer Reaktionen führen .
Matrix in der MALDI-Massenspektrometrie
4-Hydroxy-3,5-Dimethoxyzimtsäure, eine verwandte Verbindung, wird häufig als Matrix in der MALDI-Massenspektrometrie verwendet . Aufgrund der strukturellen Ähnlichkeit könnte this compound möglicherweise auf ähnliche Weise verwendet werden.
Synthese von 4-Hydroxy-2-Chinolonen
This compound könnte möglicherweise bei der Synthese von 4-Hydroxy-2-Chinolonen verwendet werden . Diese Verbindungen besitzen ein breites Spektrum an biologischen und pharmazeutischen Aktivitäten, wodurch sie in der Medikamentenforschung und -entwicklung wertvoll sind .
Studien zur Umweltverträglichkeit
Obwohl nicht direkt mit this compound verwandt, wurden verwandte Verbindungen hinsichtlich ihrer Umweltverträglichkeit untersucht . Dies könnte möglicherweise auch ein Forschungsgebiet für this compound sein.
In-vitro-Aktivität gegen Tuberkulose und Dengue
Vorläufige Studien zeigen eine In-vitro-Aktivität einiger Verbindungen gegen Tuberkulose (TB) und Dengue . Aufgrund der strukturellen Ähnlichkeit könnte this compound möglicherweise eine ähnliche Aktivität aufweisen.
Wirkmechanismus
Target of Action
Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a novel cinnamic acid derivative The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound has a strong electron-accepting ability . This property could influence its interaction with potential targets, leading to changes in cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate are currently unknown. Derivatives of trans-cinnamic acid, to which this compound belongs, have been shown to possess a wide range of pharmacological properties, including antimalarial, antimicrobial, antioxidant, and hepatoprotective activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given its electron-accepting ability , it may influence various cellular processes by interacting with potential targets.
Action Environment
The action, efficacy, and stability of Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate could be influenced by various environmental factors. For instance, the presence of water molecules has been shown to decrease the HOMO-LUMO energy gap of the compound, suggesting that it becomes a stronger electron acceptor in the presence of water . This could potentially influence its interaction with targets and its overall activity.
Eigenschaften
IUPAC Name |
ethyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-12(14)6-5-9-7-10(16-2)13(15)11(8-9)17-3/h5-8,15H,4H2,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQNLOWHFHPWEA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69113-98-0 | |
| Record name | 2-Propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




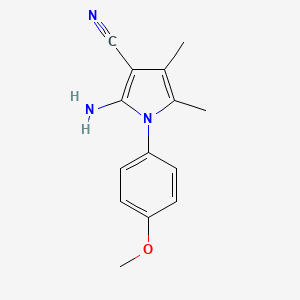


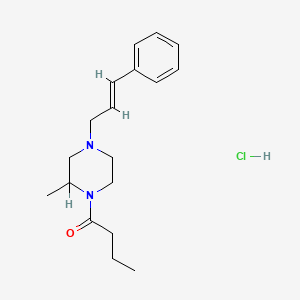
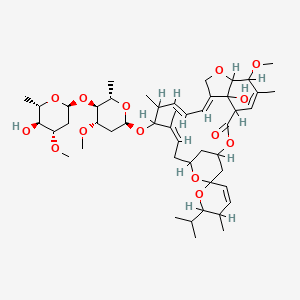
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-Butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1276379.png)
